Benperidol

Übersicht

Beschreibung

Benperidol is a highly potent butyrophenone derivative primarily used as an antipsychotic medication. It is known for its effectiveness in treating hypersexuality syndromes and schizophrenia. This compound is considered the most potent neuroleptic in the European market, with a chlorpromazine equivalency significantly higher than other antipsychotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Oxidation Reactions

Benperidol undergoes oxidation at its tertiary amine or fluorophenyl group. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Forms N-oxide derivatives.

-

Chromium trioxide (CrO₃) : Produces ketone intermediates via α-carbon oxidation.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Stability |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | This compound N-oxide | Stable in solution |

| CrO₃ | H₂SO₄, 40°C | 4-Fluorophenyl ketone | Reactive intermediate |

Reduction Reactions

Reduction primarily targets the ketone group in the butyrophenone chain:

-

Lithium aluminum hydride (LiAlH₄) : Converts the ketone to a secondary alcohol .

-

Sodium borohydride (NaBH₄) : Less effective due to steric hindrance.

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Product | Purity (NMR) |

|---|---|---|---|

| LiAlH₄ | THF | This compound alcohol | ≥95% |

| NaBH₄ | Ethanol | Partial reduction | ~60% |

Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution under harsh conditions:

-

Hydroxide (OH⁻) : Requires 150°C to replace fluorine, forming phenolic derivatives.

-

Ammonia (NH₃) : Limited reactivity due to electron-withdrawing effects of the ketone.

Radiolabeling for Pharmacological Studies

This compound is radiolabeled with carbon-11 for positron emission tomography (PET) imaging:

-

Reaction : N-Methylation with [¹¹C]methyl iodide under basic conditions .

-

Product : [¹¹C]N-methylthis compound (radiochemical purity >95%, specific activity >1,000 Ci/mmol) .

Computational Insights into Reactivity

Studies comparing this compound with droperidol reveal:

-

Intermolecular interactions : Weak van der Waals forces dominate in solid solutions, influencing reaction feasibility .

-

Energetic barriers : Replacement of this compound with droperidol in crystal lattices increases interaction energy by 5–10 kJ/mol, reducing substitution efficacy .

Table 4: Computational Comparison with Droperidol

| Parameter | This compound | Droperidol |

|---|---|---|

| Intermolecular energy | –120 kJ/mol | –115 kJ/mol |

| Torsional flexibility | Higher (τ₁ = 48.6°) | Lower (τ₁ = –130.8°) |

Wissenschaftliche Forschungsanwendungen

Introduction to Benperidol

This compound is a butyrophenone derivative, classified as a neuroleptic antipsychotic medication. It was first marketed in 1966 and has been primarily used in Europe for the treatment of various psychiatric conditions, particularly schizophrenia and other psychoses. Its mechanism of action is primarily through antagonism of dopamine D2 receptors, which is associated with its therapeutic effects as well as its potential for extrapyramidal side effects.

Schizophrenia and Psychotic Disorders

This compound has been studied extensively for its efficacy in treating schizophrenia. Early studies indicated that it might be particularly effective for patients with recent-onset symptoms, including delusions and hallucinations . However, systematic reviews have shown mixed results regarding its effectiveness compared to other antipsychotics like perphenazine, with some studies suggesting inferior outcomes .

Psychomotor Agitation

This compound is also utilized in the treatment of psychomotor agitation, often seen in various psychiatric disorders. Its sedative properties can help manage symptoms of agitation effectively, providing relief in acute settings .

Dementia and Depression

Recent trials have explored the use of this compound in treating dementia-related behavioral disturbances and depression. While results are preliminary, there is some evidence suggesting it may help alleviate certain symptoms associated with these conditions .

Anxiety Disorders and Psychosomatic Disorders

Case Study 1: Efficacy in Schizophrenia

A randomized controlled trial involving 40 patients compared this compound to perphenazine over a 30-day period. The results indicated that while this compound was effective, it was not superior to perphenazine, highlighting the need for careful consideration when selecting treatment options for schizophrenia .

Case Study 2: Treatment of Manic Episodes

In a clinical observation involving patients experiencing acute mania, this compound was administered intramuscularly to manage severe agitation. The rapid response observed suggests that this compound can be an effective option in emergency settings for manic episodes .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with a high risk of extrapyramidal side effects due to its potent D2 receptor antagonism. Common adverse effects include:

- Rigidity : Muscle stiffness and reduced mobility.

- Tremors : Involuntary shaking movements.

- Akathisia : A feeling of inner restlessness.

- Dystonia : Abnormal muscle contractions leading to twisting movements.

Wirkmechanismus

Benperidol exerts its effects by antagonizing dopamine receptors, particularly the dopamine D2 receptors in the brain. This antagonism reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This compound also has weaker antagonistic effects on serotonin receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haloperidol: Another butyrophenone derivative with similar antipsychotic properties but lower potency.

Bromperidol: Structurally similar to Benperidol but with different pharmacokinetic properties.

Pimozide: A diphenylbutylpiperidine derivative with antipsychotic effects.

Penfluridol: Another diphenylbutylpiperidine derivative used for long-term treatment of psychoses.

Uniqueness of this compound

This compound’s uniqueness lies in its high potency and effectiveness in treating specific psychiatric conditions. Its strong antagonistic action on dopamine D2 receptors makes it particularly effective in managing hypersexuality syndromes and schizophrenia. Additionally, its minimal anticholinergic properties reduce the risk of certain side effects commonly associated with other antipsychotics .

Biologische Aktivität

Benperidol, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. Initially marketed in the 1960s, it has been utilized mainly in the treatment of schizophrenia and other psychotic disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, adverse effects, and potential applications beyond psychosis.

Pharmacodynamics

This compound acts predominantly as a dopamine D2 receptor antagonist , which is pivotal in its antipsychotic effects. Its potency in dopamine receptor antagonism is significantly higher than that of chlorpromazine, with estimates suggesting it is about 100 times more potent . Additionally, this compound exhibits some affinity for serotonin receptors and possesses antihistaminergic and alpha-adrenergic properties at higher doses, although its anticholinergic effects are minimal .

Schizophrenia Treatment

Early studies indicated that this compound could be effective for patients with recent-onset schizophrenia, particularly those experiencing hallucinations and delusions . However, systematic reviews have highlighted a lack of robust randomized controlled trials to firmly establish its efficacy compared to other antipsychotics. One study compared this compound with perphenazine and found that while this compound was effective, it was inferior in certain outcomes .

Table 1: Summary of Clinical Studies on this compound

| Study Type | Sample Size | Duration | Comparator | Findings |

|---|---|---|---|---|

| RCT | 40 | 30 days | Perphenazine | This compound was inferior; RR 8.0 (CI 2.1 to 30) |

| Uncontrolled Study | N/A | N/A | N/A | Effective for recent-onset schizophrenia symptoms |

| Case Study | 28 | N/A | N/A | Abolition of sexual desire in offenders |

Use in Sexual Offenders

A notable application of this compound has been in the treatment of sexual offenders. A case study involving 28 men showed that administration of this compound resulted in a significant reduction of sexual desire without severe adverse effects . This suggests potential utility as an antilibidinal agent .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with a range of adverse effects primarily due to its dopaminergic activity. Common extrapyramidal symptoms include:

- Rigidity

- Akathisia

- Acute dystonia

- Tardive dyskinesia

These side effects are significant considerations when prescribing this compound, especially given its high potency .

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Description |

|---|---|

| Rigidity | Muscle stiffness and reduced movement |

| Akathisia | Inner restlessness and inability to sit still |

| Acute Dystonia | Sudden muscle contractions leading to abnormal postures |

| Tardive Dyskinesia | Involuntary repetitive movements often affecting the face |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant variability among individuals. A study noted that the elimination half-life ranges from approximately 4.7 to 5.8 hours , depending on the route of administration (oral vs intravenous) . The bioavailability after oral administration is reported to be around 40% to 48% , indicating substantial first-pass metabolism .

Table 3: Pharmacokinetic Parameters of this compound

| Administration Route | t1/2 (hours) | Cmax (ng/ml) | Bioavailability (%) |

|---|---|---|---|

| Intravenous | 5.80 | N/A | N/A |

| Oral Liquid | 5.5 | 10.2 | 48.6 |

| Oral Tablet | 4.7 | 7.3 | 40.2 |

Research Findings and Future Directions

Recent studies have explored the potential anti-Alzheimer's disease properties of this compound by assessing its impact on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These findings suggest that this compound may have broader implications beyond psychiatric conditions, warranting further investigation into its neuroprotective capabilities.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of benperidol, and how does it inform experimental design in schizophrenia research?

this compound is a first-generation antipsychotic with high potency as a dopamine D2 receptor antagonist. Its mechanism involves blocking postsynaptic D2 receptors in the mesolimbic pathway, reducing dopaminergic hyperactivity linked to psychotic symptoms. Methodologically, studies should account for its off-target binding to 5-HT2A, histamine H1, and α1-adrenergic receptors, which contribute to extrapyramidal side effects (EPS). Dose-response studies must balance efficacy (e.g., PANSS score reductions) with adverse effect monitoring (e.g., EPS rating scales) .

Q. How does this compound’s receptor-binding profile compare to other butyrophenones like haloperidol?

this compound has higher D2 receptor affinity than haloperidol, making it useful for studying dose-dependent receptor occupancy. Comparative studies should use radioligand binding assays (e.g., [³H]spiperone displacement) and PET imaging to quantify striatal D2 occupancy. Note that this compound’s stronger D2 blockade necessitates lower doses in animal models to avoid confounding motor side effects .

Q. What clinical evidence supports this compound’s efficacy in schizophrenia?

Early trials (e.g., Van Praag et al., 1981) reported comparable efficacy to haloperidol, but a Cochrane review (2005) identified only one unpublished RCT (N=40) with high bias risk, showing inferiority to perphenazine (RR=8.0 for global state outcomes). Researchers must contextualize these findings with modern trial standards, including blinded randomization and larger cohorts .

Advanced Research Questions

Q. How can computational methods improve predictions of this compound’s binding poses and affinity?

Tools like ComBindVS integrate structural and non-structural data to predict ligand poses. For this compound, ComBind outperformed per-ligand docking (e.g., Glide) by correcting "flipped" pose errors, enabling accurate ΔΔG predictions for analogs. Researchers should combine docking with mutagenesis (e.g., Trp386 substitutions) to validate predicted interactions .

Q. Why do this compound and droperidol exhibit different crystal structures despite chemical similarity?

X-ray diffraction studies reveal that this compound’s central ring forms unique weak intermolecular interactions (e.g., C–H···O), absent in droperidol. Cross-seeding experiments show mutual isostructural phases are unstable, rationalized via lattice energy calculations. This highlights the role of solvent choice (e.g., ethanol vs. water) in polymorph screening .

Q. What challenges arise in designing clinical trials for this compound’s off-label uses, such as compulsive sexual behavior?

The Tennent et al. RCT (N=12) used a crossover design with 6-week phases, measuring sexual interest scores and penile plethysmography. Key limitations include small sample size and high attrition. Future trials should prioritize longer washout periods and blinded outcome assessments to mitigate placebo effects .

Q. How does ¹⁸Fthis compound ([¹⁸F]NMB) overcome limitations of existing PET tracers for D2 receptor imaging?

[¹⁸F]NMB exhibits high striatal-to-cerebellum ratios (>35:1) and resistance to dopamine displacement, enabling stable binding measurements. In baboon studies, a three-compartment model quantified receptor density (Bmax) and affinity (Kd). Compare to [¹¹C]raclopride, which is sensitive to synaptic dopamine fluctuations .

Q. Data Contradictions and Methodological Considerations

Q. How should researchers reconcile conflicting data on this compound’s efficacy and side effect profile?

- Efficacy: Early studies (pre-2000) report positive outcomes but lack rigorous controls. The 2005 Cochrane review emphasizes insufficient RCT data, urging replication with modern methodologies (e.g., CONSORT guidelines).

- Side Effects: High EPS rates (e.g., 8/12 patients in Tennent et al.) contrast with claims of "weak" effects in sexual behavior trials. Use standardized scales (e.g., SAS, AIMS) and adjust for confounders like dosing schedules .

Q. What strategies mitigate this compound’s instability in formulation development?

this compound forms 11 solvates, driven by packing inefficiencies and hydrogen-bond deficiencies. Phase stability studies recommend storing anhydrous forms below 40°C/75% RH. For liquid formulations, co-solvents (e.g., PEG 400) prevent recrystallization .

Q. Tables

Table 1. Key Properties of [¹⁸F]NMB vs. Other D2 Tracers

| Property | [¹⁸F]NMB | [¹¹C]Raclopride |

|---|---|---|

| Striatum:Cerebellum | >35:1 | ~2:1 |

| Dopamine Displacement | Resistant | Sensitive |

| Half-life | 109.8 min | 20.4 min |

| Bmax/Kd Quantification | Yes (3-compartment) | No |

| Reference |

Table 2. Clinical Trial Design Recommendations for this compound

Eigenschaften

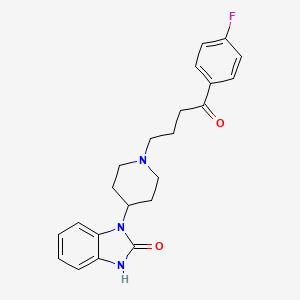

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBOTPHFXYHVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045364 | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-84-2, 983-42-6 | |

| Record name | Benperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENPERIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Frenactyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.